2-Amino-2-(3-cyclopropylphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

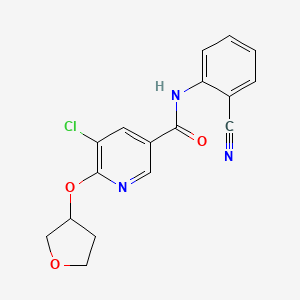

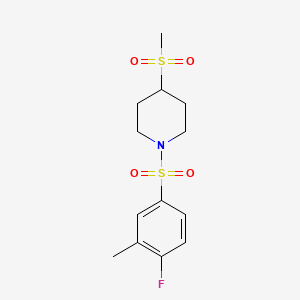

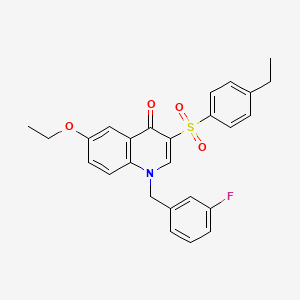

2-Amino-2-(3-cyclopropylphenyl)ethanol, also known as ACPH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPH is a chiral molecule that can exist in two enantiomeric forms, with the (R)-enantiomer showing more potent biological activity than the (S)-enantiomer.

Scientific Research Applications

Receptor Differentiation and Synthesis Applications

Research on structural modifications of related compounds, like 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, highlights their role in sympathomimetic activity alterations and receptor differentiation, identifying two distinct β-receptor populations, β-1 and β-2 types, with implications for targeted therapeutic interventions (Lands, Ludueña, & Buzzo, 1967). Furthermore, the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and its derivatives has been explored for creating heterocyclic compounds, indicating its utility in synthetic chemistry and potential pharmaceutical applications (Kametani, Satoh, Agui, Ueki, Kigasawa, Hiiragi, Ishimaru, & Horie, 1970).

Chiral Synthesis and Asymmetric Additions

The development of chiral moderators and catalysts from structurally similar compounds underscores their significance in enantioselective synthesis. For instance, the efficient route to the drug candidate DPC 963 via a chiral moderator derived from a related compound showcases its application in the synthesis of antiviral agents (Kauffman, Harris, Dorow, Stone, Parsons, Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000). Additionally, amino alcohols with a cyclopropane backbone have been used in catalytic asymmetric diethylzinc additions to aldehydes, highlighting their role in creating enantioselective synthesis pathways (Zhong, Guo, Wang, Yin, & Wang, 2007).

Amination Reactions and Apoptosis Induction

Copper-catalyzed direct amination of ortho-functionalized haloarenes using sodium azide, with ethanol as a solvent, represents an innovative approach to synthesizing aromatic amines, demonstrating the compound's utility in facilitating complex chemical transformations (Zhao, Fu, & Qiao, 2010). Research on 2-(3,4-Dihydroxyphenyl)ethanol, a compound with structural similarities, has shown its potential in inducing apoptosis in cancer cells, providing a basis for its consideration in therapeutic strategies for cancer treatment (Ragione, Cucciolla, Borriello, D. Pietra, Pontoni, Racioppi, Manna, Galletti, & Zappia, 2000).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(3-cyclopropylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-11(7-13)10-3-1-2-9(6-10)8-4-5-8/h1-3,6,8,11,13H,4-5,7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTYFMCDQQMJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-cyclopropylphenyl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)

![4-(4-Methoxyphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2925339.png)

![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)

![N-(4-chloro-2-fluorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925351.png)